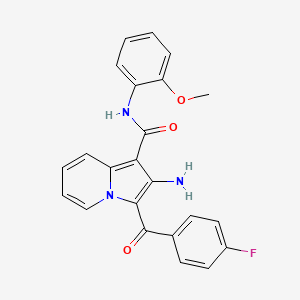
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic derivative of indolizine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H18FN3O2, with a molecular weight of approximately 327.35 g/mol. The compound features an indolizine core substituted with an amino group, a fluorobenzoyl moiety, and a methoxyphenyl group, contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death.
Case Studies
-
Cell Line Studies : In vitro studies have demonstrated that the compound exhibits IC50 values in the low micromolar range against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, one study reported an IC50 of approximately 0.75 µM for MCF-7 cells, indicating potent cytotoxicity.
Cell Line IC50 (µM) MCF-7 0.75 A549 1.20 HeLa 0.95 - In Vivo Studies : Animal model experiments have further confirmed the anticancer efficacy of the compound, showing reduced tumor growth in xenograft models treated with varying doses.
Antimicrobial Properties
Initial investigations into the antimicrobial activity of this compound revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL, suggesting moderate antibacterial activity.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes linked to cancer metabolism, including:
- Topoisomerase Inhibitors : It has been found to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells.
- Kinase Inhibition : Studies indicate potential inhibition of specific kinases involved in signaling pathways that regulate cell proliferation and survival.
特性
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-30-18-8-3-2-6-16(18)26-23(29)19-17-7-4-5-13-27(17)21(20(19)25)22(28)14-9-11-15(24)12-10-14/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJBCDLETKSWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














